molecular formula C5H3ClN4S B1432615 6-Chlorothiazolo[4,5-b]pyrazin-2-amine CAS No. 1440427-74-6

6-Chlorothiazolo[4,5-b]pyrazin-2-amine

Cat. No.: B1432615
CAS No.: 1440427-74-6
M. Wt: 186.62 g/mol
InChI Key: WOCRMGRXLKJGHJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Chlorothiazolo[4,5-b]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This reaction results in the formation of the target compound, this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Chlorothiazolo[4,5-b]pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-Chlorothiazolo[4,5-b]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. For example, some thiazolo[4,5-b]pyrazine derivatives have been reported to act as histamine H3 receptor antagonists, which can influence neurotransmitter release and have potential therapeutic applications .

Comparison with Similar Compounds

6-Chlorothiazolo[4,5-b]pyrazin-2-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other thiazole-based compounds.

Properties

IUPAC Name

6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4S/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCRMGRXLKJGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)N=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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